![molecular formula C53H56N5O10P B170684 5-Hydroxy-DC cep CAS No. 197579-70-7](/img/structure/B170684.png)
5-Hydroxy-DC cep
Overview
Description
5-Hydroxy-DC cep is a bioactive compound with the molecular formula C53H56N5O10P . It has the ability to meticulously target and repress malignant cells by thwarting pivotal pathways mediated by anomalous enzymes and receptors .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It has a molecular weight of 954.01 Da and a monoisotopic mass of 953.376465 Da . The IUPAC name for this compound is [4-benzamido-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate .Physical And Chemical Properties Analysis
This compound is a stable compound under recommended storage conditions, which are at -20 °C in a dry environment . It reacts with strong oxidizing agents .Scientific Research Applications
HIV Treatment Research
- 5-Hydroxydeoxycytidine has been evaluated for its potential in treating HIV infections. It was found to increase the mutation rate of HIV, thereby hindering viral replication. This method, known as "lethal mutagenesis," could provide a new approach to treating HIV and potentially other viral infections (Loeb et al., 1999).
DNA Synthesis and Modification
- The compound is integral to the synthesis of DNA containing specific modifications, such as 5-hydroxymethylcytosine. This application is crucial in understanding epigenetic changes and the role of DNA modifications in gene regulation (Münzel et al., 2010).
Immunology and Vaccine Research
- Research on dendritic cells, an essential component of the immune system, has shown that DNA modifications involving compounds like 5-hydroxydeoxycytidine can influence immune responses. This has implications for developing vaccines and understanding autoimmune diseases (Mei et al., 2019).
Environmental Biotechnology
- In the field of biotechnology, 5-hydroxydeoxycytidine-related compounds have been used to transform environmental waste products into valuable chemicals, demonstrating its potential in sustainable and green chemistry applications (Yang & Huang, 2016).
Drug Development and Pharmacology
- Research has been conducted on the development of novel drugs and therapeutic agents, where 5-hydroxydeoxycytidine derivatives play a crucial role in the formation of new compounds with potential medical applications (Huo et al., 2019).
Safety and Hazards
properties
IUPAC Name |
[4-benzamido-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H56N5O10P/c1-36(2)58(37(3)4)69(65-32-16-31-54)68-45-33-48(57-34-46(67-51(60)39-19-12-8-13-20-39)49(56-52(57)61)55-50(59)38-17-10-7-11-18-38)66-47(45)35-64-53(40-21-14-9-15-22-40,41-23-27-43(62-5)28-24-41)42-25-29-44(63-6)30-26-42/h7-15,17-30,34,36-37,45,47-48H,16,32-33,35H2,1-6H3,(H,55,56,59,61)/t45-,47+,48+,69?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMAKSHEIFXTRZ-BFHGYKOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H56N5O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.